molecular formula C13H19FN2OS B14919103 1-(4-Fluorophenyl)-3-[3-(propan-2-yloxy)propyl]thiourea

1-(4-Fluorophenyl)-3-[3-(propan-2-yloxy)propyl]thiourea

Cat. No.: B14919103
M. Wt: 270.37 g/mol
InChI Key: JETNCESGLVDOEB-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-[3-(propan-2-yloxy)propyl]thiourea is a thiourea derivative characterized by a 4-fluorophenyl group at the N1 position and a 3-(propan-2-yloxy)propyl chain at the N3 position. Thioureas are known for their versatile biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties.

Properties

Molecular Formula

C13H19FN2OS

Molecular Weight

270.37 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-(3-propan-2-yloxypropyl)thiourea

InChI

InChI=1S/C13H19FN2OS/c1-10(2)17-9-3-8-15-13(18)16-12-6-4-11(14)5-7-12/h4-7,10H,3,8-9H2,1-2H3,(H2,15,16,18)

InChI Key

JETNCESGLVDOEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=S)NC1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-N’-(3-ISOPROPOXYPROPYL)THIOUREA typically involves the reaction of 4-fluoroaniline with isopropoxypropyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for thiourea derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROPHENYL)-N’-(3-ISOPROPOXYPROPYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as an enzyme inhibitor or ligand for receptor studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-N’-(3-ISOPROPOXYPROPYL)THIOUREA depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorophenyl group can enhance its binding affinity and selectivity.

Comparison with Similar Compounds

1-[(2S,3R)-1-(Diphenylphosphino)-3-{[(2-Methyl-2-Propanyl)(Diphenyl)Silyl]Oxy}-2-Butanyl]-3-(4-Fluorophenyl)Thiourea

  • Structure: This compound (C₃₉H₄₂FN₂OPSSi) features a 4-fluorophenylthiourea core but incorporates a diphenylphosphino group and a bulky tert-butyldiphenylsilyl ether substituent .
  • Key Differences: The bulky silyl and phosphino groups increase molecular weight (664.896 g/mol vs. ~280–300 g/mol for the target compound) and likely reduce solubility. Stereochemical complexity (two stereocenters) may enhance target specificity but complicate synthesis.
  • Implications : The substituents here prioritize steric effects for selective interactions, whereas the target compound’s simpler isopropoxypropyl chain may favor metabolic stability and oral bioavailability.

1-(6-Methyl-Benzothiazol-2-yl)-3-(4-Methyl-Benzoyl)-Thiourea

  • Structure : A benzothiazole-thiourea hybrid with a 4-methylbenzoyl group .
  • The 4-methylbenzoyl group may enhance lipophilicity compared to the 4-fluorophenyl group.
  • Activity : Used in volatilomics for semen quality assessment, suggesting distinct biological targets compared to antimicrobial thioureas .

1-[4-(4-Chloro-3-Trifluoromethyl)Phenyl]-3-[3-(Methylsulfanyl)-1-(4-Phenyl-5-Thioxo-4,5-Dihydro-1H-1,2,4-Triazole-3-yl)Propyl]Thiourea

  • Structure : Combines a chloro-trifluoromethylphenyl group with a methylsulfanyl-triazole-propyl chain .
  • The triazole-thione moiety introduces hydrogen-bonding capacity absent in the target compound.
  • Activity : Exhibits antitubercular activity (MIC: 30.88 μM against M. tuberculosis H37Rv) but lacks selectivity, highlighting trade-offs between potency and specificity .

Epoxiconazole (BAS 480 F)

  • Structure : A triazole fungicide with a 4-fluorophenyl group and an epoxide ring .
  • Key Differences :
    • Despite sharing a 4-fluorophenyl group, the triazole core and epoxide functionality confer antifungal rather than thiourea-like activity.
    • Demonstrates fluorine’s role in agrochemical design, enhancing binding to fungal cytochrome P450 enzymes .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Weight (g/mol) Key Substituents LogP* (Predicted) Biological Activity
Target Compound ~280–300 4-Fluorophenyl, isopropoxypropyl ~3.2 Under investigation
Compound from 664.896 Diphenylphosphino, silyl ether ~7.5 Not reported
Compound from ~500 Chloro-trifluoromethylphenyl, triazole ~4.8 Antitubercular (MIC: 30.88 μM)
Epoxiconazole 329.8 4-Fluorophenyl, triazole, epoxide ~3.0 Fungicidal

*LogP estimated using fragment-based methods.

Table 2: Metabolic and Pharmacokinetic Insights

Compound Metabolic Stability Systemic Availability Key Metabolites
Target Compound Moderate (predicted) High (aliphatic chain) Oxidation of isopropoxy group
SCH48461 (from ) Low Low Glucuronidated C4-phenol
Compound from Low (triazole-thione) Moderate Demethylation, sulfoxide formation

Discussion of Research Findings

  • Fluorine’s Role : The 4-fluorophenyl group is a common pharmacophore in both pharmaceuticals (e.g., SCH48461 ) and agrochemicals (e.g., Epoxiconazole ), enhancing target binding via electronegativity and steric fit.
  • Substituent Effects : Aliphatic chains (e.g., isopropoxypropyl) improve bioavailability but may reduce target affinity compared to aromatic or heterocyclic substituents .
  • Activity Trade-offs : Bulky groups (e.g., silyl ethers in ) enhance selectivity but complicate synthesis and reduce solubility.

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